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An In-depth Technical Guide on GPR183 (EBI2) Expression, Signaling, and Analysis in

Different Cell Types for Researchers, Scientists, and Drug Development Professionals.

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2

(EBI2), is a critical regulator of immune cell migration and positioning within lymphoid organs.

Its expression is dynamically regulated in various immune cell populations, influencing their

function in both homeostasis and disease. This technical guide provides a comprehensive

overview of GPR183 expression across different cell types, its signaling pathways, and detailed

experimental protocols for its study.

Data Presentation: GPR183 Expression in Human
Immune Cells
The expression of GPR183 varies significantly among different immune cell subsets. The

following tables summarize the relative mRNA and protein expression levels of GPR183 in key

human immune cell populations based on publicly available data and literature.

Table 1: Relative mRNA Expression of GPR183 in Human Immune Cell Subsets
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Cell Type Sub-population
Relative GPR183
mRNA Expression

Data Source

B Cells Naïve B Cells High [1]

Germinal Center B

Cells
Low (downregulated) [1]

Memory B Cells Moderate [2]

Plasmablasts Low [1]

T Cells CD4+ T Cells Moderate [2]

CD8+ T Cells Moderate [2]

Naïve T Cells Low to Moderate [2]

Effector T Cells Moderate [2]

T follicular helper (Tfh)

cells
Dynamically regulated [3]

Monocytes/Macropha

ges

Classical Monocytes

(CD14+)
Moderate [4]

Macrophages High [5]

Dendritic Cells
Myeloid Dendritic

Cells
Moderate to High [3]

Plasmacytoid

Dendritic Cells
Low [6]

Innate Lymphoid Cells ILC3s High [7]

Expression levels are qualitative summaries from cited literature and databases and may vary

depending on the activation state of the cells and the specific experimental conditions.

Table 2: GPR183 Protein Expression in Human Immune Cell Subsets
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Cell Type Sub-population
GPR183 Protein
Expression
(Method)

Data Source

B Cells Naïve B Cells
Expressed (Flow

Cytometry)
[8]

Tonsillar B Cell

Subsets

Varied expression

(Flow Cytometry)
[2]

T Cells
Peripheral Blood T

Cell Subsets

Lower than B cells

(Flow Cytometry)
[9]

Monocytes
Peripheral Blood

Monocytes

Expressed (Flow

Cytometry)
[8]

Dendritic Cells Splenic Dendritic Cells

Expressed

(Immunohistochemistr

y)

[3]

Protein expression data is often presented as Mean Fluorescence Intensity (MFI) in flow

cytometry, which can vary between experiments. The table indicates the presence or relative

levels of expression.

GPR183 Signaling Pathway
GPR183 is a G protein-coupled receptor that primarily signals through the Gαi subunit. Its

natural ligand is the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC)[3]. The binding of

7α,25-OHC to GPR183 initiates a signaling cascade that ultimately leads to cell migration.

The downstream signaling events include the inhibition of adenylyl cyclase, leading to

decreased cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase

(MAPK) pathways, specifically involving extracellular signal-regulated kinase (ERK) and

p38[10]. Furthermore, GPR183 activation can lead to the activation of the transcription factor

nuclear factor-kappa B (NF-κB)[10].
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GPR183 Signaling Pathway

Experimental Protocols
This section provides detailed methodologies for key experiments used to study GPR183

expression and function.

Quantitative Real-Time PCR (qPCR) for GPR183 mRNA
Expression
This protocol outlines the steps for quantifying GPR183 mRNA levels in isolated immune cells.
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qPCR Experimental Workflow
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1. Materials:

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

qPCR instrument

Nuclease-free water

Human GPR183 specific primers (e.g., from OriGene, Bio-Rad)[10]:

Forward Primer: (Example sequence, obtain validated primers from a reliable source)

Reverse Primer: (Example sequence, obtain validated primers from a reliable source)

Reference gene primers (e.g., GAPDH, ACTB)

2. Procedure:

RNA Isolation: Isolate total RNA from purified immune cell populations according to the

manufacturer's protocol of the chosen RNA isolation kit.

RNA Quantification and Quality Control: Determine the concentration and purity of the

isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel

electrophoresis or a bioanalyzer.

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription

kit following the manufacturer's instructions.

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL final volume as follows:

10 µL 2x qPCR master mix

1 µL Forward Primer (10 µM)

1 µL Reverse Primer (10 µM)
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2 µL cDNA template (diluted)

6 µL Nuclease-free water

Thermal Cycling: Perform qPCR using a standard three-step cycling protocol:

Initial denaturation: 95°C for 3 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 30 seconds

Melt curve analysis

Data Analysis: Determine the cycle threshold (Ct) values for GPR183 and the reference

gene. Calculate the relative expression of GPR183 using the ΔΔCt method.

Flow Cytometry for GPR183 Protein Expression
This protocol describes the detection of GPR183 on the surface of immune cells using flow

cytometry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Antibody Staining

Data Acquisition & Analysis

Prepare Single-Cell Suspension

Fc Receptor Blocking

Incubate with anti-GPR183 Ab

Wash

(Optional) Incubate with Secondary Ab

Wash

Acquire on Flow Cytometer

Gate on Cell Populations

Analyze GPR183 Expression

Click to download full resolution via product page

Flow Cytometry Experimental Workflow
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1. Materials:

Phosphate-buffered saline (PBS)

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

Fc receptor blocking solution (e.g., Human TruStain FcX™, BioLegend)

Fluorochrome-conjugated anti-human GPR183 antibody (e.g., Clone SA313E4, FITC

conjugated)[8]

Antibodies for cell surface markers to identify specific immune cell populations (e.g., anti-

CD19 for B cells, anti-CD3 for T cells)

Viability dye (e.g., Propidium Iodide, 7-AAD)

Flow cytometer

2. Procedure:

Cell Preparation: Prepare a single-cell suspension of peripheral blood mononuclear cells

(PBMCs) or other immune cell populations at a concentration of 1 x 10^6 cells/mL in flow

cytometry staining buffer.

Fc Receptor Blocking: Incubate cells with an Fc receptor blocking solution for 10 minutes at

4°C to prevent non-specific antibody binding.

Surface Staining: Add the anti-human GPR183 antibody and other cell surface marker

antibodies to the cell suspension. Incubate for 30 minutes at 4°C in the dark.

Washing: Wash the cells twice with 2 mL of flow cytometry staining buffer by centrifugation at

300 x g for 5 minutes.

Resuspension: Resuspend the cells in 500 µL of flow cytometry staining buffer.

Viability Staining: Add a viability dye just before analysis to exclude dead cells.

Data Acquisition: Acquire data on a flow cytometer.
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Data Analysis: Analyze the data using flow cytometry software. Gate on the cell population of

interest based on forward and side scatter, and then on specific cell surface markers.

Determine the percentage of GPR183-positive cells and the mean fluorescence intensity

(MFI).

Immunohistochemistry (IHC) for GPR183 in Tissue
Sections
This protocol provides a general guideline for detecting GPR183 in formalin-fixed, paraffin-

embedded (FFPE) lymphoid tissue sections.
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1. Materials:

FFPE lymphoid tissue sections (e.g., tonsil, lymph node)

Xylene and graded ethanol series for deparaffinization

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

3% Hydrogen peroxide in methanol

Blocking buffer (e.g., 5% normal goat serum in PBS)

Primary antibody against human GPR183 (A specific clone and working dilution should be

optimized)

Biotinylated secondary antibody

Streptavidin-HRP conjugate

DAB substrate kit

Hematoxylin for counterstaining

Mounting medium

2. Procedure:

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate

through a graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer

(pH 6.0) at 95-100°C for 20-30 minutes.

Endogenous Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in methanol

for 15-30 minutes to block endogenous peroxidase activity.

Blocking: Block non-specific binding sites by incubating with blocking buffer for 30-60

minutes at room temperature.
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Primary Antibody Incubation: Incubate with the primary anti-GPR183 antibody overnight at

4°C.

Secondary Antibody Incubation: After washing, incubate with a biotinylated secondary

antibody for 1 hour at room temperature.

Detection: Incubate with streptavidin-HRP conjugate for 30 minutes, followed by visualization

with DAB substrate.

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and

xylene, and mount with a permanent mounting medium.

Microscopy: Examine the slides under a light microscope to assess GPR183 expression and

localization.

Chemotaxis Assay
This protocol details how to assess the migration of immune cells in response to the GPR183

ligand, 7α,25-OHC, using a transwell assay.

1. Materials:

Transwell inserts (with appropriate pore size for the cell type, e.g., 5 µm for lymphocytes)

24-well plates

Immune cells of interest (e.g., purified B cells, T cells)

Cell culture medium (e.g., RPMI 1640) with 0.5% BSA

7α,25-dihydroxycholesterol (7α,25-OHC)

Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) or

flow cytometer for cell quantification

2. Procedure:
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Cell Preparation: Resuspend immune cells in migration medium (e.g., RPMI 1640 with 0.5%

BSA) at a concentration of 1-2 x 10^6 cells/mL.

Assay Setup:

Add 600 µL of migration medium containing different concentrations of 7α,25-OHC (e.g.,

0, 1, 10, 100 nM) to the lower chambers of a 24-well plate.

Place the transwell inserts into the wells.

Add 100 µL of the cell suspension to the upper chamber of each insert.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

Quantification of Migrated Cells:

Carefully remove the inserts.

Quantify the number of cells that have migrated to the lower chamber using a cell viability

assay or by collecting the cells and counting them using a flow cytometer.

Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated

in the presence of the chemoattractant by the number of cells that migrated in the absence

of the chemoattractant (medium alone).

This technical guide provides a foundational understanding of GPR183 expression and

function, along with detailed protocols to facilitate further research in this area. For optimal

results, it is recommended to optimize the protocols for your specific experimental conditions

and cell types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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